molecular formula C14H15NO4 B13011224 1-(3-(Allyloxy)phenyl)-5-oxopyrrolidine-3-carboxylic acid

1-(3-(Allyloxy)phenyl)-5-oxopyrrolidine-3-carboxylic acid

Katalognummer: B13011224
Molekulargewicht: 261.27 g/mol
InChI-Schlüssel: IUSZGRDAVYMICT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(Allyloxy)phenyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound that features a unique structure combining an allyloxy group, a phenyl ring, and a pyrrolidine carboxylic acid moiety

Vorbereitungsmethoden

The synthesis of 1-(3-(Allyloxy)phenyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-allyloxybenzaldehyde with pyrrolidine-3-carboxylic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1-(3-(Allyloxy)phenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The allyloxy group can undergo substitution reactions with nucleophiles under appropriate conditions.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed using acidic or basic conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-(Allyloxy)phenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(3-(Allyloxy)phenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

1-(3-(Allyloxy)phenyl)-5-oxopyrrolidine-3-carboxylic acid can be compared with similar compounds such as:

    3-Allyloxybenzoic acid: Shares the allyloxy and phenyl groups but lacks the pyrrolidine moiety.

    Pyrrolidine-3-carboxylic acid: Contains the pyrrolidine carboxylic acid structure but lacks the allyloxy and phenyl groups.

    Allyloxyphenyl derivatives: Various derivatives with different substituents on the phenyl ring.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H15NO4

Molekulargewicht

261.27 g/mol

IUPAC-Name

5-oxo-1-(3-prop-2-enoxyphenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H15NO4/c1-2-6-19-12-5-3-4-11(8-12)15-9-10(14(17)18)7-13(15)16/h2-5,8,10H,1,6-7,9H2,(H,17,18)

InChI-Schlüssel

IUSZGRDAVYMICT-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC1=CC=CC(=C1)N2CC(CC2=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.